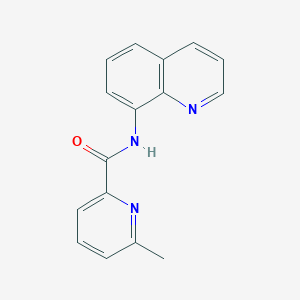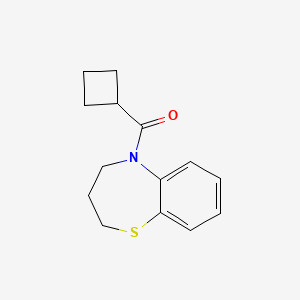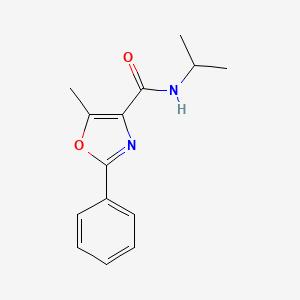
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group This structure is linked to a 2-aminopyridine-3-carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2-aminopyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact .
化学反応の分析
Types of Reactions
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar aminopyridine structure and exhibit comparable biological activities.
Pyrimidines: Known for their anti-inflammatory and antimicrobial properties.
Uniqueness
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding affinity. This structural feature can enhance the compound’s stability and selectivity in various applications .
特性
IUPAC Name |
(4-tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)13-8-6-12(7-9-13)11-21-16(20)14-5-4-10-19-15(14)18/h4-10H,11H2,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNBJPDZESUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)


![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
